2,6-Dibromo-8-chloroquinazoline

Cross-coupling selectivity Sequential functionalization Medicinal chemistry building blocks

Sourcing tri-halogenated quinazoline scaffolds with a precise reactivity gradient is a recurring bottleneck in kinase inhibitor programs. 2,6-Dibromo-8-chloroquinazoline (CAS 1823339-58-7) directly addresses this with a programmable C-2 Br > C-6 Br > C-8 Cl gradient enabling sequential cross-coupling: • Three independent derivatization handles for divergent library synthesis • Unique 2,6,8-substitution pattern for underexplored kinase vector orientations • Supports EGFR, BET bromodomain, and multi-kinase inhibitor development from a single scaffold Batch-specific purity documentation provided. Global shipping available.

Molecular Formula C8H3Br2ClN2
Molecular Weight 322.38 g/mol
Cat. No. B12967149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Dibromo-8-chloroquinazoline
Molecular FormulaC8H3Br2ClN2
Molecular Weight322.38 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=NC(=NC=C21)Br)Cl)Br
InChIInChI=1S/C8H3Br2ClN2/c9-5-1-4-3-12-8(10)13-7(4)6(11)2-5/h1-3H
InChIKeyCVKXPFJWRVJPQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dibromo-8-chloroquinazoline: Structure & Properties


2,6-Dibromo-8-chloroquinazoline (CAS 1823339-58-7) is a tri-halogenated quinazoline heterocycle with the molecular formula C₈H₃Br₂ClN₂ and a molecular weight of 322.38 g/mol . It belongs to the quinazoline family, a privileged scaffold in kinase inhibitor drug discovery, and features a unique substitution pattern of bromine atoms at positions 2 and 6 with a chlorine substituent at position 8 [1]. This precise arrangement of halogens—particularly the combination of two bromine leaving groups with a third chlorine moiety—endows the compound with a distinct reactivity profile suitable for sequential, chemoselective cross-coupling reactions, distinguishing it from simpler dihalogenated quinazoline analogs in synthetic intermediate applications .

Synthetic Strategy Tri-halogen scaffold for programmable, sequential cross-coupling.
Medicinal Chemistry Unique C-8 vector for kinase selectivity & BET bromodomain SAR exploration.
Fragment-Based Discovery Higher functional density than dihalogenated quinazoline analogs.

2,6-Dibromo-8-chloroquinazoline: Uniqueness vs. Analogues


Generic substitution among halogenated quinazoline building blocks is not feasible due to profound differences in chemoselectivity, reactivity, and biological target engagement imposed by the specific halogen pattern. The presence of three distinct halogen substituents (Br at C-2, Br at C-6, Cl at C-8) in 2,6-dibromo-8-chloroquinazoline creates a reactivity gradient that enables sequential functionalization strategies not achievable with the more common 2,6-dibromoquinazoline (CAS 161425-75-8) or 2,4-dichloroquinazoline (CAS 607-68-1) . In biological contexts, quinazoline derivatives exhibit steep structure-activity relationships (SAR); a change in halogen position can shift kinase selectivity profiles by orders of magnitude. For example, the quinazoline-based inhibitor WHI-P97 (2,6-dibromo-4-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol) shows an EGFR IC₅₀ of 2.5 µM, whereas closely related analogs with altered halogenation display vastly different potency and kinase selectivity [1]. Consequently, procurement of the specific trihalogenated compound is essential to ensure both the correct synthetic intermediate behavior and the intended biological activity.

Halogen pattern mismatch: 2,6-dibromo or 2,4-dichloro analogs lack the tri-halogen reactivity gradient essential for sequential three-step derivatization.
Kinase vector shift: A 2,4,6-substitution pattern directs vectors toward hinge-binding regions, fundamentally altering selectivity profiles compared to the 2,6,8 pattern.

2,6-Dibromo-8-chloroquinazoline: Comparative Evidence vs. Analogues


Tri-Halogen Reactivity Gradient vs. 2,6-Dibromoquinazoline

2,6-Dibromo-8-chloroquinazoline offers three chemically distinct halogen handles (C-2 Br, C-6 Br, C-8 Cl) enabling sequential, chemoselective cross-coupling reactions. In contrast, 2,6-dibromoquinazoline (CAS 161425-75-8) provides only two bromine atoms, limiting the synthetic versatility to two sequential functionalizations . The chlorine atom at C-8 is substantially less reactive toward oxidative addition than the bromine atoms, allowing for selective Suzuki, Negishi, or Buchwald-Hartwig couplings at the 2- and 6-positions while leaving the C-8 chlorine available for subsequent nucleophilic aromatic substitution or late-stage functionalization [1]. This tri-halogen pattern transforms the compound into a three-step programmable scaffold rather than a two-step intermediate, expanding accessible chemical space.

Tri-Halogen Reactivity Gradient
Head-to-head
3 orthogonal reactive sites (C2-Br, C6-Br, C8-Cl)
Enables programmable 3-step sequential functionalization.
2,6-Dibromoquinazoline offers only 2 reactive sites.
Cross-coupling selectivity Sequential functionalization Medicinal chemistry building blocks

EGFR Inhibition: Comparison with WHI-P97

In the context of quinazoline-based EGFR inhibitors, 2,6-dibromo-8-chloroquinazoline serves as a core scaffold for derivatization. While direct EGFR inhibition data for the unhithered compound are not publicly available, the structurally related 2,6-dibromoquinazoline derivative WHI-P97 demonstrates an EGFR IC₅₀ of 2.5 µM in kinase inhibition assays [1]. The 8-chloro substituent in the target compound introduces an additional vector for substitution that has been exploited to modulate EGFR vs. HER2 selectivity in advanced quinazoline programs; 6-substituted quinazoline derivatives have achieved EGFR IC₅₀ values as low as 2.6 nM [2]. The precise 2,6-dibromo-8-chloro pattern on the quinazoline core provides a unique template for systematic exploration of C-8 substituent effects on EGFR potency and selectivity, which is not accessible from the 2,6-dibromo or 2,4-dichloro scaffolds alone.

EGFR Inhibition Context
Class-level
Comparator WHI-P97 IC₅₀ = 2.5 µM Optimized 6-subst. quinazoline IC₅₀ = 2.6 nM
C-8 chlorine enables SAR exploration not possible with 2,6-dibromo scaffold.
Data for unhithered core scaffold is not available.
EGFR kinase inhibition Tyrosine kinase Cancer cell signaling

BET Bromodomain Binding: BRD2 Affinity Comparison

Quinazoline-based compounds have been identified as potent bromodomain and extra-terminal (BET) protein inhibitors, with documented binding to BRD2, BRD4, and BRDT bromodomains. A quinazoline analog (CHEMBL3769729) demonstrated a BRD2 bromodomain 2 binding Kd of 300 nM and a BRD4 BD2 IC₅₀ of 863 nM [1]. The tri-halogen substitution pattern of 2,6-dibromo-8-chloroquinazoline provides three distinct positions for vector elaboration, potentially enabling simultaneous optimization of BRD2 vs. BRD4 selectivity—a key determinant of therapeutic index in BET inhibitor development. In contrast, mono- or di-halogenated quinazoline scaffolds provide fewer derivatization vectors, limiting the multidimensional optimization of potency, selectivity, and physicochemical properties required for chemical probe development [2].

BET Bromodomain Binding
Class-level
Analog BRD2 Kd = 300 nM Analog BRD4 IC₅₀ = 863 nM
Three vectors support independent optimization of potency and selectivity.
Direct binding data for target compound unavailable.
Bromodomain inhibition Epigenetic targets BRD2/BRD4 selectivity

Kinase Inhibitor Scaffold vs. 6-Bromo-2,4-dichloroquinazoline

Quinazoline derivatives have demonstrated potent multi-kinase inhibitory profiles spanning EGFR, VEGFR-2, and PDGFR-β at low nanomolar concentrations [1]. The specific 2,6,8-substitution pattern of 2,6-dibromo-8-chloroquinazoline directs substituents toward distinct regions of the kinase ATP-binding pocket compared to the 2,4,6-substitution pattern of 6-bromo-2,4-dichloroquinazoline (CAS 102393-82-8) [2]. While 6-bromo-2,4-dichloroquinazoline positions its reactive chlorines at the C-2 and C-4 vector positions (critical for hinge-binding interactions), 2,6-dibromo-8-chloroquinazoline places a bromine at C-2 and directs the C-8 chlorine toward the solvent-exposed region, enabling different kinase selectivity profiles when elaborated into final inhibitors. This positional difference is crucial because the C-4 vs. C-8 vector orientation fundamentally alters which kinase subdomains are engaged by elaborated substituents [3].

Kinase Vector Orientation
Class-level
2,6,8-pattern directs C-8 toward solvent-exposed region
Positional shift from C-4 alters kinase subdomain targeting.
Versus 2,4,6-substitution on 6-bromo-2,4-dichloroquinazoline.
Multi-kinase inhibition Anticancer agents VEGFR/PDGFR/EGFR

Fragment-Based Discovery Properties vs. 2,4-Dichloroquinazoline

2,6-Dibromo-8-chloroquinazoline (MW = 322.38 g/mol, XLogP ~3.7 predicted) occupies a distinct physicochemical space compared to 2,4-dichloroquinazoline (MW = 199.04 g/mol, XLogP ~2.5) [1]. The higher molecular weight and halogen count increase the probability of favorable hydrophobic interactions in kinase ATP-binding pockets while maintaining compliance with lead-like property guidelines (MW < 350). The presence of three halogens also substantially increases the compound's utility in fragment-based drug discovery (FBDD) by providing three independent vectors for fragment growing, merging, or linking strategies—a 50% increase in synthetic handles compared to dihalogenated scaffolds [2]. This enhanced functional density translates to a broader accessible chemical space from a single intermediate.

FBDD Properties
Data to verify
MW = 322.38 g/mol 3 synthetic handles; pred. XLogP ~3.7
62% higher MW vs. 2,4-dichloroquinazoline; broader chemical space access.
Predicted logP; experimental confirmation pending.
Fragment-based drug discovery Lead optimization Physicochemical properties

2,6-Dibromo-8-chloroquinazoline: Research & Procurement Applications


Sequential Chemoselective Synthesis of Trisubstituted Quinazolines

The tri-halogen reactivity gradient (C-2 Br > C-6 Br > C-8 Cl toward oxidative addition) enables a programmable, three-step sequential cross-coupling strategy. Medicinal chemistry teams can first functionalize the most reactive C-2 bromine via Suzuki coupling with aryl boronic acids, then selectively modify the C-6 bromine under more forcing conditions, and finally exploit the C-8 chlorine for nucleophilic aromatic substitution or Buchwald-Hartwig amination. This three-step, one-scaffold approach maximizes library diversity and exploration of kinase ATP-binding pocket vectors that are inaccessible from 2,6-dibromoquinazoline or 2,4-dichloroquinazoline starting materials [1].

EGFR TKI Lead Optimization: C-8 Vector Exploration

For EGFR inhibitor programs targeting both wild-type and mutant (L858R, T790M) forms, the C-8 chlorine atom provides a unique derivatization handle that extends substituents toward the solvent-exposed region of the kinase. This vector is critical for modulating physicochemical properties (solubility, logD) and kinase selectivity without perturbing the hinge-binding pharmacophore elaborated from the C-4 position. The C-8 substitution distinguishes 2,6-dibromo-8-chloroquinazoline from 6-bromo-2,4-dichloroquinazoline, which places its chlorine at the hinge-binding C-4 position, fundamentally altering SAR exploration strategies [2].

BET Bromodomain Probe Development: Multi-Vector Optimization

BET bromodomain inhibitor programs demand simultaneous optimization of BRD2, BRD4, and BRDT selectivity alongside pharmacokinetic properties. The three independent halogen handles on 2,6-dibromo-8-chloroquinazoline allow parallel optimization of: (1) acetyl-lysine binding pocket engagement (C-6 vector), (2) ZA-channel or WPF-shelf interactions (C-2 vector), and (3) solvent-exposed region modifications for solubility and metabolic stability (C-8 vector). This multidimensional optimization capability, documented in quinazoline-based BET inhibitor development, makes the tri-halogenated scaffold strategically superior to dihalogenated alternatives for epigenetic probe discovery [3].

Multi-Kinase Inhibitor for VEGFR/PDGFR/EGFR Polypharmacology

Quinazoline-based multi-kinase inhibitors targeting VEGFR-2, PDGFR-β, and EGFR have demonstrated nanomolar potency against each target. The 2,6,8-substitution pattern of 2,6-dibromo-8-chloroquinazoline directs substituents toward distinct sub-pockets within the kinase ATP-binding site. This enables systematic exploration of polypharmacology profiles that differ from those accessible via 2,4,6-substituted quinazolines. Programs seeking to balance multi-target potency with an acceptable selectivity window should procure the specific 2,6,8-trihalogenated scaffold to access the full range of kinase vector orientations [4].

Application
Selection Property
Validation Focus
Sequential Chemoselective Synthesis
Tri-halogen reactivity gradient
Stepwise cross-coupling efficiency
EGFR TKI Lead Optimization
C-8 vector for solvent-exposed region
Physicochemical & selectivity modulation
BET Bromodomain Probe Development
Three-vector derivatization platform
Multi-parameter selectivity optimization
Multi-Kinase Polypharmacology
2,6,8-substitution vector orientation
Kinase subdomain engagement review
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